C-(4-Chloroquinolin-8-yl)methylamine
Description
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(4-chloroquinolin-8-yl)methanamine |
InChI |
InChI=1S/C10H9ClN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H,6,12H2 |
InChI Key |
JMIJIWMXZXQCNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CC=N2)Cl)CN |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
C-(4-Chloroquinolin-8-yl)methylamine is part of the broader category of aminoquinolines, which have been extensively studied for their pharmacological properties. The compound's structure allows it to interact with biological targets effectively, making it a candidate for developing therapeutic agents.
Anticancer Activity : Research indicates that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from quinoline have shown promising anticancer activity, with some compounds demonstrating selective toxicity towards human tumor cell lines, particularly in leukemia models . The incorporation of the chloroquinoline moiety may enhance the potency and selectivity of these compounds.
Neuroprotective Effects : The potential neuroprotective properties of 8-aminoquinoline derivatives have been explored in the context of Alzheimer’s disease. Compounds that incorporate metal ion chelation capabilities alongside neuroprotective agents like melatonin have shown promise in inhibiting amyloid beta aggregation and protecting neuronal cells from glutamate-induced cytotoxicity . This multi-target approach aligns well with the therapeutic strategies for complex neurodegenerative diseases.
Metal Ion Chelation
The chelation properties of this compound are significant, particularly concerning transition metals like copper and zinc. These metals play crucial roles in biological systems but can also contribute to pathological conditions when dysregulated.
Copper Ion Chelation : Studies have demonstrated that 8-aminoquinoline derivatives can effectively chelate copper ions, which is relevant in treating conditions such as Alzheimer's disease where copper accumulation is implicated . The ability to form stable complexes with metal ions enhances the therapeutic profile of these compounds by potentially reducing metal-induced oxidative stress and neurotoxicity.
Synthesis of Bioactive Compounds
This compound serves as a versatile building block in the synthesis of various bioactive molecules. Its reactivity allows for modifications that can lead to new compounds with enhanced biological activities.
Mannich Reaction Applications : The Mannich reaction is a well-established method in organic synthesis used to create aminomethylated derivatives. This compound can be utilized to generate a range of Mannich bases that possess diverse biological activities, including antibacterial and antifungal properties . These derivatives can be further screened for their efficacy against various pathogens.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound and its derivatives:
These studies collectively underscore the compound's potential as a lead structure for further optimization and exploration in medicinal chemistry.
Comparison with Similar Compounds
Key Inferred Properties:
- Molecular Formula: C10H10ClN2 (vs. C9H7ClN2 for 4-Chloroquinolin-8-amine).
- Molecular Weight: ~193.45 g/mol (vs. 178.618 g/mol for 4-Chloroquinolin-8-amine).
- Lipophilicity (LogP): Expected to be higher than 4-Chloroquinolin-8-amine (LogP = 2.57) due to the hydrophobic methyl group in the methylamine substituent.
- Solubility: Likely reduced in polar solvents compared to methylamine (CH3NH2) due to the bulky aromatic quinoline core .
Comparison with Similar Compounds
4-Chloroquinolin-8-amine
This compound serves as the closest structural analog, differing only in the absence of the methyl group in the 8-position substituent.
Key Differences :
- The methylamine substituent in the target compound likely increases lipophilicity, altering pharmacokinetic properties such as membrane permeability and metabolic stability.
- Reduced solubility in aqueous media compared to 4-Chloroquinolin-8-amine could impact its applicability in biological systems.
Methylamine (CH3NH2)
Methylamine, a simple aliphatic amine, provides a baseline for understanding the electronic and solubility behavior of the methylamine group in the target compound.
Key Differences :
- The quinoline backbone drastically reduces solubility in polar solvents compared to methylamine.
8-Hydroxyquinoline and Chloroquine
- 8-Hydroxyquinoline: A hydroxyl group at the 8-position increases polarity (lower LogP) compared to chlorinated analogs.
- Chloroquine: A 4-chloro-7-aminoquinoline with a side chain, exhibiting higher LogP (~4.0) and antimalarial activity. The methylamine group in the target compound may mimic aspects of chloroquine’s side chain but with reduced complexity.
Research Implications and Limitations
- Synthetic Challenges: Introducing a methylamine group at the 8-position may require specialized synthetic routes, as hinted by patents referencing quinoline derivatives .
- Data Gaps: Experimental validation of inferred properties (e.g., LogP, solubility) is critical.
Preparation Methods
Synthesis of 4-Chloroquinoline-8-carbaldehyde
The aldehyde intermediate is pivotal for reductive amination. 8-Methyl-4-chloroquinoline serves as the starting material, with oxidation of the methyl group achieved using selenium dioxide (SeO₂) in dioxane under reflux (80–90°C, 12 h). Alternative oxidants like pyridinium chlorochromate (PCC) or catalytic systems employing TEMPO/NaClO₂ may also be employed, though yields vary (45–72%).
Reductive Amination with Methylamine
The aldehyde undergoes condensation with excess methylamine in methanol, forming an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH₃CN) at room temperature (24 h) affords the target amine in 65–78% yield. Notably, this method avoids harsh conditions, preserving the quinoline core’s integrity.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxidation | SeO₂, dioxane, reflux | 68 |
| Reductive Amination | MeNH₂, NaBH₃CN, MeOH, rt | 73 |
Nucleophilic Substitution of 4-Chloro-8-(bromomethyl)quinoline
Bromination of 8-Methyl-4-chloroquinoline
Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) under reflux (6–8 h) selectively substitutes the methyl group, yielding 4-chloro-8-(bromomethyl)quinoline . This method achieves 85–90% conversion, with minimal di-bromination byproducts.
Amination with Methylamine
The bromomethyl intermediate reacts with excess methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 60°C for 12 h. The substitution proceeds via an SN2 mechanism, yielding the target compound after purification by silica gel chromatography (hexane/ethyl acetate).
Optimized Parameters :
-
Molar Ratio : Bromomethyl derivative:MeNH₂ = 1:5
-
Solvent : THF
-
Temperature : 60°C
-
Yield : 82%
Palladium-Catalyzed Coupling Approaches
Synthesis of 8-Halo-4-chloroquinoline Precursors
Directed ortho-metalation of 4-chloroquinoline using LDA (lithium diisopropylamide) at −78°C, followed by quenching with iodine or bromine, installs halogens at the 8-position. This step requires anhydrous conditions and achieves 70–75% yields.
Buchwald-Hartwig Amination
The 8-haloquinoline undergoes coupling with methylamine using Pd₂(dba)₃ and Xantphos as the catalytic system. Cs₂CO₃ as a base in toluene at 100°C (24 h) facilitates C–N bond formation, yielding the target compound in 60–68% yield.
Catalytic System Efficiency :
| Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 65 |
Comparative Analysis of Methodologies
Yield and Scalability
-
Reductive Amination : High scalability with consistent yields (70–75%), though aldehyde synthesis remains a bottleneck.
-
Nucleophilic Substitution : Rapid and scalable (82% yield), but bromination requires careful handling of hazardous reagents.
-
Palladium Catalysis : Moderate yields (60–68%) and high catalyst costs limit industrial applicability.
Functional Group Tolerance
-
Reductive amination tolerates electron-withdrawing groups but is sensitive to steric hindrance.
-
Palladium-mediated methods require inert atmospheres and anhydrous conditions, complicating large-scale synthesis.
Emerging Strategies and Innovations
Q & A
Q. Basic Research Focus
Q. Advanced Research Focus
- LC-MS/MS : Quantifies trace impurities (e.g., dehalogenated byproducts) using methylamine-containing mobile phases (40% w/w aqueous) for ionization enhancement .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates, particularly for chiral amine derivatives .
How do pH and solvent composition influence the stability of this compound during storage and analysis?
Q. Basic Research Focus
Q. Advanced Research Focus
- Supercritical fluid chromatography (SFC) : CO₂/methanol mobile phases reduce decomposition during high-throughput analysis, achieving <0.1% degradation over 24 hours .
- Oxidative stability : Methylamine’s susceptibility to autoxidation in DMSO necessitates argon blanketing for long-term storage .
What computational models predict the reactivity of this compound in nucleophilic substitution reactions?
Q. Advanced Research Focus
- DFT calculations : Predict activation energies for SNAr (nucleophilic aromatic substitution) at the quinoline 4-position. Models suggest electron-withdrawing groups (e.g., -NO₂) lower transition-state energy by 15–20 kcal/mol .
- Molecular docking : Identifies steric clashes between methylamine sidechains and target enzymes (e.g., Plasmodium falciparum dihydroorotate dehydrogenase), guiding rational design of analogs .
How do conflicting data on methylamine’s role in microbial metabolism impact studies of this compound biodegradation?
Q. Advanced Research Focus
- Microbial uptake : Methylamine transport in Hyphomicrobium spp. is inhibited by ethylamine (Ki = 200 nM), suggesting competitive inhibition during environmental degradation studies .
- Contradictions : Some models assume methylamine is solely a nitrogen source, but its dual role as a carbon source (e.g., in Arthrobacter spp.) complicates biodegradation pathway predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
